molecular formula C10H16N2O B567301 6-(sec-Butoxy)-5-methylpyridin-3-amine CAS No. 1247912-28-2

6-(sec-Butoxy)-5-methylpyridin-3-amine

Cat. No.: B567301
CAS No.: 1247912-28-2
M. Wt: 180.251
InChI Key: VGODWZUUZCAAMT-UHFFFAOYSA-N
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Description

6-(sec-Butoxy)-5-methylpyridin-3-amine is a pyridine derivative featuring a sec-butoxy group at position 6, a methyl group at position 5, and an amine at position 3. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (calculated).

Properties

IUPAC Name

6-butan-2-yloxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGODWZUUZCAAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=C(C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734400
Record name 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247912-28-2
Record name 6-[(Butan-2-yl)oxy]-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-Butoxy)-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloro-5-methylpyridin-3-amine with sec-butyl alcohol in the presence of a base such as sodium hydride or potassium hydride. The reaction is typically carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(sec-Butoxy)-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of imines or amides.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

6-(sec-Butoxy)-5-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(sec-Butoxy)-5-methylpyridin-3-amine with structurally analogous pyridine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound sec-Butoxy (C₄H₉O), Methyl (CH₃) C₁₀H₁₆N₂O 180.25 Discontinued; research applications inferred from analogs.
6-(Cyclobutylmethoxy)pyridin-3-amine Cyclobutylmethoxy, No methyl C₁₀H₁₄N₂O 178.23 Versatile in pharmaceuticals, agrochemicals, and material science; limited hazard data (TBC).
6-Methoxy-5-methylpyridin-3-amine Methoxy (OCH₃), Methyl C₇H₁₀N₂O 138.17 Common research applications; supplied by GEO Organics (CAS 17288-53-8).
6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine Cyclopropylmethoxy, Methyl C₁₀H₁₄N₂O 178.23 Rigid cyclic alkoxy; supplier data available (CAS 1251299-07-6).
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine 3-Ethylpiperidinyl, Methyl C₁₃H₂₁N₃ 219.33 Basic amine functionality; used as a scaffold in medicinal chemistry.
6-(Difluoromethyl)-5-methylpyridin-3-amine Difluoromethyl (CF₂H), Methyl C₇H₈F₂N₂ 158.15 Enhanced electronegativity/stability; 5 suppliers listed (CAS 1806766-70-0).

Key Insights from the Comparison

Substituent Effects: Alkoxy Groups: The sec-butoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy). Amine vs. Alkoxy: Replacing alkoxy with a piperidinyl group (as in 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine) introduces basicity, altering solubility and reactivity . Fluorine Substitution: The difluoromethyl group in 6-(Difluoromethyl)-5-methylpyridin-3-amine enhances metabolic stability and electronic properties, making it valuable in medicinal chemistry .

Applications :

  • Pharmaceuticals : Cyclobutylmethoxy and piperidinyl derivatives are highlighted for drug discovery due to their versatile scaffolds .
  • Agrochemicals : Methoxy and cyclic alkoxy derivatives may serve as intermediates in pesticide synthesis .
  • Material Science : Rigid substituents (e.g., cyclobutylmethoxy) could improve thermal stability in polymers .

Commercial Availability :

  • The target compound is discontinued, whereas methoxy and difluoromethyl analogs are more accessible, with multiple suppliers listed .

Biological Activity

6-(sec-Butoxy)-5-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on available literature.

This compound has the molecular formula C10H16N2OC_{10}H_{16}N_2O and a molecular weight of 180.25 g/mol. The compound features a pyridine ring substituted with a sec-butoxy group and an amino group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to 5-methylpyridin-3-amines exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of the sec-butoxy group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could inhibit squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis, similar to other pyridine derivatives that have been evaluated for their inhibitory effects on SQS .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation. Comparative studies with known anticancer agents suggest that modifications in the molecular structure can significantly influence activity levels.

The biological activity of this compound is likely mediated through its interaction with biological macromolecules:

  • Target Binding : The amino group can form hydrogen bonds with target proteins or enzymes, facilitating binding.
  • Electrophilic Interactions : The sec-butoxy group may engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets within proteins.
  • Inhibition Mechanisms : By mimicking substrate structures, the compound may competitively inhibit enzyme activity, as seen with other similar pyridine-based compounds.

Case Studies

A review of literature reveals several case studies focusing on the biological activity of pyridine derivatives:

  • Study on Squalene Synthase Inhibition : A series of pyridine derivatives were synthesized and evaluated for SQS inhibition, revealing structure-activity relationships that highlight the importance of substituent groups in modulating activity .
  • Anticancer Activity Assessment : In vitro assays demonstrated that certain modifications to the pyridine core led to enhanced cytotoxicity against breast cancer cell lines, indicating potential for further development as anticancer agents.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits squalene synthase
CytotoxicityInduces apoptosis in cancer cells

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